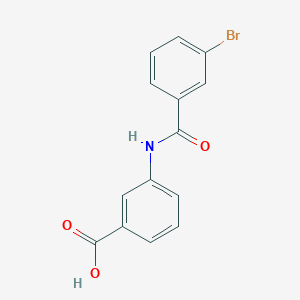

3-(3-Bromobenzamido)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(3-Bromobenzamido)benzoic acid” is a derivative of benzoic acid, which is a white to light yellow crystal powder . It is soluble in alcohols and ethers, but insoluble in water . It is used as an organic synthesis reagent .

Synthesis Analysis

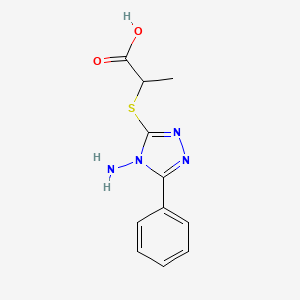

The synthesis of benzamides, which includes “3-(3-Bromobenzamido)benzoic acid”, can be achieved through direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of “3-(3-Bromobenzamido)benzoic acid” is similar to that of benzoic acid, with the addition of a bromobenzamido group . The molecular weight of benzoic acid is 201.017 .Chemical Reactions Analysis

Benzoic acid, the parent compound of “3-(3-Bromobenzamido)benzoic acid”, reacts with hydroxyl radicals in both gas and aqueous phases . The reaction rate constants follow the order of meta addition > para addition > ortho addition .Physical And Chemical Properties Analysis

Benzoic acid, from which “3-(3-Bromobenzamido)benzoic acid” is derived, has several physical properties. It has a density, color, hardness, melting and boiling points, and electrical conductivity . It is soluble in water, and the solubility at 25°C and 100°C is 3.44 g/L and 56.31 g/L respectively .Aplicaciones Científicas De Investigación

Structural Elucidation and Synthesis Techniques

Structural Elucidation of Benzamide Derivatives

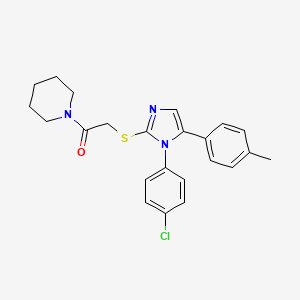

Research on benzamide derivatives, including compounds related to 3-(3-Bromobenzamido)benzoic acid, has shown that these molecules possess significant biological and pharmacological properties, such as antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. Lipophilization of phenolic acids, by introducing a spacer with a variable number of carbon atoms, improves their hydrophobicity, overcoming biological barrier limitations and enhancing target specificity. Structural analysis using NMR, mass spectroscopy, and X-ray techniques has been fundamental in understanding these compounds' chemical and physical properties (Oliveira et al., 2018).

Synthesis and Antibacterial Activity

The synthesis of novel derivatives of benzoic acids, including 3-(3-Bromobenzamido)benzoic acid, has been explored for their potential antibacterial activity. These studies aim to develop new chemotherapeutic agents by creating hybrid derivatives that exhibit significant antibacterial properties, indicating the compound's relevance in pharmaceutical research and development (Satpute et al., 2018).

Applications in Material Science and Environmental Chemistry

Polymer Chemistry

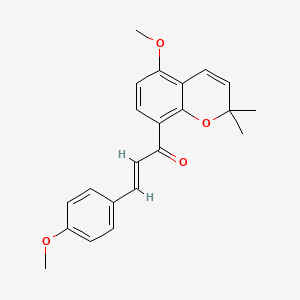

Compounds related to 3-(3-Bromobenzamido)benzoic acid have been utilized in the synthesis of novel polymeric materials designed for specific applications, such as high-temperature proton exchange membrane fuel cells. These polymers are noted for their good thermal stability, oxidative stability, and mechanical properties, demonstrating the utility of benzamide derivatives in creating advanced materials for energy applications (Chen et al., 2016).

Environmental Remediation

The design of molecularly imprinted polymers using derivatives of benzoic acid, including 3-(3-Bromobenzamido)benzoic acid, highlights their potential in addressing environmental contamination. These composites can effectively remove emerging contaminants from ecosystems, showcasing the role of benzamide derivatives in environmental chemistry and pollution control (Das et al., 2021).

Safety And Hazards

Direcciones Futuras

Benzoic acid derivatives, including “3-(3-Bromobenzamido)benzoic acid”, are extensively employed in co-crystal engineering for materials research and pharmaceutical applications . They have been extensively studied using experimental and computational techniques with a view of understanding the structure–property relations . Future research may focus on further understanding these relations and exploring new applications.

Propiedades

IUPAC Name |

3-[(3-bromobenzoyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO3/c15-11-5-1-3-9(7-11)13(17)16-12-6-2-4-10(8-12)14(18)19/h1-8H,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWKKZOLPGZQEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromobenzamido)benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-(4-methoxyphenyl)-5-[(4-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2987316.png)

![2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2987319.png)

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-tert-butylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2987337.png)